Aqueous Solubility Advantage Over Free Acid Form
Sodium 2-(6-Methyl-3-pyridazinyl)acetate is reported to be freely soluble in water and insoluble in ethanol, a property directly attributable to its sodium carboxylate form [1]. In contrast, the corresponding free acid, 2-(6-methylpyridazin-3-yl)acetic acid (CAS 1367987-55-0), while having an acetic acid moiety that can enhance solubility, lacks the fully ionized carboxylate group and is expected to exhibit significantly lower aqueous solubility under neutral pH conditions . This class-level difference in solubility is critical for applications requiring aqueous reaction media or biological assay compatibility.
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | Freely soluble in water; insoluble in ethanol |
| Comparator Or Baseline | 2-(6-Methylpyridazin-3-yl)acetic acid (free acid, CAS 1367987-55-0); class-level expectation of lower aqueous solubility |
| Quantified Difference | Qualitative; sodium salt provides markedly enhanced water solubility relative to the free acid |
| Conditions | Qualitative solubility assessment at room temperature |
Why This Matters
High aqueous solubility eliminates the need for organic co-solvents in biological assays and facilitates aqueous-phase synthetic transformations, reducing solvent-related variability and costs.
- [1] Actylis. Sodium 2-(6-Methyl-3-pyridazinyl)acetate Product Details. Solubility: Freely soluble in water. Accessed April 2026. View Source
